3',5'-Difluoro-4'-methylacetophenone
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Overview
Description
3’,5’-Difluoro-4’-methylacetophenone is an organic compound with the molecular formula C9H8F2O It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 3’ and 5’ positions and a methyl group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Difluoro-4’-methylacetophenone typically involves the fluorination of 4’-methylacetophenone. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in the presence of a catalyst like iron(III) chloride (FeCl3) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Difluoro-4’-methylacetophenone may involve a continuous flow process to ensure high yield and purity. The process would include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration. The final product is typically purified using techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Difluoro-4’-methylacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3’,5’-difluoro-4’-methylbenzoic acid or 3’,5’-difluoro-4’-methylbenzaldehyde.
Reduction: Formation of 3’,5’-difluoro-4’-methylphenylethanol.
Substitution: Formation of 3’,5’-difluoro-4’-methylphenylamine or 3’,5’-difluoro-4’-methylphenylthiol.
Scientific Research Applications
3’,5’-Difluoro-4’-methylacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-4’-methylacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
3’,4’-Difluoro-5’-methylacetophenone: Similar structure with fluorine atoms at the 3’ and 4’ positions.
2’,3’-Difluoro-4’-methylacetophenone: Fluorine atoms at the 2’ and 3’ positions.
4’-Methylacetophenone: Lacks fluorine substitution.
Uniqueness
3’,5’-Difluoro-4’-methylacetophenone is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 3’ and 5’ positions can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
CAS No. |
1256352-98-3 |
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Molecular Formula |
C9H8F2O |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
1-(3,5-difluoro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8F2O/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4H,1-2H3 |
InChI Key |
JGHQVTTVLCUHGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)C)F |
Origin of Product |
United States |
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